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Abstract
Citreoviridin is a mycotoxin produced by several species of Penicillium and Aspergillus fungi,

commonly found as a contaminant in staple grains such as rice and corn.[1][2] Historically

linked to "yellow rice disease" and outbreaks of cardiac beriberi, this potent neurotoxin

continues to pose a significant threat to public health, particularly in regions reliant on rice as a

primary food source.[2][3] This technical guide provides an in-depth review of the current

scientific understanding of citreoviridin's impact on human health. It covers the toxin's

mechanism of action, toxicokinetics, and associated pathologies, with a focus on quantitative

toxicological data and detailed experimental methodologies. This document is intended to

serve as a comprehensive resource for researchers, scientists, and professionals in drug

development engaged in the study of mycotoxins and their implications for human disease.

Introduction
Citreoviridin (CTV) is a yellow, polyene-pyrone mycotoxin that has been the subject of

scientific investigation for decades due to its severe neurotoxic and cardiotoxic effects.[4][5] Its

presence in moldy cereals, particularly rice, has been correlated with serious health crises,

including a notable outbreak of beriberi in Brazil where P. citreonigrum and citreoviridin were

detected in rice samples.[4][6] The toxin's primary molecular target is the mitochondrial F1F0-

ATP synthase, a critical enzyme in cellular energy production.[7][8] By inhibiting this enzyme,

citreoviridin disrupts the fundamental process of ATP synthesis, leading to a cascade of
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cellular dysfunctions that manifest as the clinical symptoms of toxicity.[7][9] This guide will

explore the biochemical and physiological consequences of this inhibition, providing a detailed

overview of the toxin's health impacts.

Mechanism of Action
The principal mechanism of citreoviridin's toxicity is its potent and specific inhibition of

mitochondrial ATP synthase.[7] It binds to the β-subunit of the F1 portion of the enzyme, distinct

from the binding site of another well-known ATP synthase inhibitor, aurovertin.[10] This

interaction inhibits the enzyme's catalytic activity, disrupting the synthesis of ATP from ADP and

inorganic phosphate.

Low concentrations of citreoviridin primarily inhibit the forward reaction of ATP synthase (ATP

synthesis) with a minor effect on the reverse reaction (ATP hydrolysis).[7] However, at higher

concentrations, both the forward and reverse activities of the enzyme are inhibited.[7] This

disruption of cellular energy metabolism is the foundational event that leads to the wide array of

toxic effects observed in various organ systems.

Signaling Pathways Affected
Recent research has begun to elucidate the specific signaling pathways that are disrupted by

citreoviridin, leading to cellular apoptosis and organ damage. A key pathway identified in

cardiomyocytes involves the peroxisome proliferator-activated receptor-gamma (PPAR-γ),

mechanistic target of rapamycin complex 2 (mTORC2), and autophagy.

Citreoviridin has been shown to inhibit the transcriptional activity of PPAR-γ.[11] This

inhibition, in turn, affects the downstream mTORC2 signaling complex, a key regulator of cell

growth and survival. The dysregulation of the PPAR-γ-mTORC2 axis by citreoviridin leads to

the stimulation of autophagy and subsequent apoptosis through the lysosomal-mitochondrial

axis in cardiomyocytes.[11] Thiamine (Vitamin B1) and selenium have been shown to

counteract these effects by accelerating the basal transcriptional activity of PPAR-γ,

highlighting a potential protective mechanism.[11]
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Citreoviridin's impact on the PPAR-γ-mTORC2-autophagy pathway.

Toxicokinetics and Human Health Effects
Citreoviridin contamination is primarily associated with the consumption of moldy rice and

other cereals.[1][4] The toxin is well-absorbed from the gastrointestinal tract. Studies in swine

have shown high bioavailability (116.4%).[4] In humans, it is predicted that citreoviridin also

has a high permeability coefficient, suggesting efficient absorption, although elimination may be

faster than in swine.[4]

The toxic effects of citreoviridin are multi-systemic, with the central nervous and

cardiovascular systems being the most prominently affected.

Neurological Effects: The hallmark of citreoviridin poisoning is a progressive, ascending

paralysis.[4] Other neurological symptoms include disturbances of the central nervous system,

convulsions, and ultimately, respiratory arrest, which is a primary cause of death.[4][12]

Cardiovascular Effects: Citreoviridin is strongly linked to acute cardiac beriberi, a condition

characterized by heart failure.[2][4] In animal models, citreoviridin has been shown to cause

cardiac sinus arrhythmias, tachypnea, and changes in the electrocardiogram (ECG) indicative

of myocardial ischemia.[12] These effects are a direct consequence of ATP depletion in the

highly energy-dependent cardiac muscle.
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Other Organ Systems: While the neurotoxic and cardiotoxic effects are most pronounced,

citreoviridin can also cause damage to the liver and kidneys.[1] Studies have also suggested

a potential link between chronic exposure to citreoviridin and Keshan disease, an endemic

cardiomyopathy.[2]

Quantitative Toxicological Data
The toxicity of citreoviridin has been quantified in various animal models. The following tables

summarize the available data on its lethal dosage and inhibitory concentrations.

Table 1: Acute Toxicity of Citreoviridin (LD50)

Animal Model Route of Administration

Mice Subcutaneous

Mice Intraperitoneal

Chickens (1-day-old) Oral

| Table 2: Inhibitory Constants of Citreoviridin against ATP Synthase | | | :--- | :--- | :--- | :--- | |

Enzyme Source | Substrate | Inhibition Constant (Ki) | Reference | | Beef Heart Mitochondria

(soluble F1-ATPase) | ATP | 4.5 µM |[9] | | Beef Heart Mitochondria (soluble F1-ATPase) | ITP |

Kii = 4.3 µM, Kis = 1.03 µM |[9] | | Beef Heart Mitochondria (membrane-bound F1-ATPase) |

ATP (hydrolysis) | ~4 µM |[9] | | Beef Heart Mitochondria (membrane-bound F1-ATPase) | ADP

(synthesis) | Kii = 0.16 µM, Kis = 0.12 µM |[9] | | Ox Heart Mitochondria | | KD = 0.5 - 4.2 µM |[7]

| | Rat Liver Mitochondria | | KD = 0.15 µM |[7] | | Yeast F1-ATPase | | Ki = 2 µM |[10] |

Experimental Protocols
This section details the methodologies for key experiments cited in the literature for the study of

citreoviridin.

Extraction and Purification of Citreoviridin
A common method for producing and purifying citreoviridin for experimental use involves

fungal culture followed by solvent extraction and chromatographic separation.
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Protocol for Production and Extraction:

Fungal Culture:Penicillium citreonigrum is cultivated in a suitable liquid medium, such as

Yeast Extract Sucrose (YES) broth, for a specified period (e.g., 8 days at 25°C).[13]

Extraction: The fungal mycelium and the culture medium are separated. Both are then

extracted with an organic solvent, typically chloroform, to isolate the crude citreoviridin.[13]

Purification: The crude extract is then purified using semi-preparative High-Performance

Liquid Chromatography (HPLC).[13]

P. citreonigrum Culture
(YES Medium)

Solvent Extraction
(Chloroform)

Crude Citreoviridin
Extract

Semi-Preparative
HPLC

Purified Citreoviridin

Click to download full resolution via product page

Workflow for citreoviridin extraction and purification.

Quantification of Citreoviridin
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Several analytical techniques can be used for the quantification of citreoviridin in biological

and food matrices.

Thin-Layer Chromatography (TLC) with Densitometry: Citreoviridin can be separated on

TLC plates and quantified by UV-densitometry (UV maximum at 360 nm on the plate) or

fluorodensitometry (emission maximum at 525 nm).[14]

High-Performance Liquid Chromatography (HPLC): A sensitive reverse-phase UHPLC-

fluorescence method has been developed for the quantification of citreoviridin in rice, corn,

and wheat.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive

and specific method used for the determination of citreoviridin concentrations in biological

samples, such as in toxicokinetic studies.[4]

In Vitro Toxicokinetics (Caco-2 Cell Permeability Assay)
This assay is used to predict the intestinal absorption of citreoviridin in humans.

Cell Culture: Caco-2 cells are cultured on permeable supports until they form a differentiated

monolayer.

Application of Citreoviridin: A known concentration of citreoviridin is added to the apical

(AP) side of the cell monolayer.

Sampling: At various time points, samples are taken from both the apical and basolateral

(BL) sides.

Quantification: The concentration of citreoviridin in the samples is determined by LC-

MS/MS to calculate the apparent permeability coefficient (Papp).[4]

In Vivo Toxicokinetics (Swine Model)
Animal models are crucial for understanding the absorption, distribution, metabolism, and

excretion (ADME) of citreoviridin.

Animal Preparation: Swine are housed individually and acclimatized.[4]
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Administration: A known dose of citreoviridin is administered, either intravenously or orally.

[4]

Blood Sampling: Blood samples are collected at predetermined time points after

administration.[4]

Analysis: Plasma concentrations of citreoviridin are measured using LC-MS/MS to

determine pharmacokinetic parameters such as bioavailability, elimination half-life, and

volume of distribution.[4]

Conclusion and Future Directions
Citreoviridin remains a significant mycotoxin of concern for human health due to its potent

neurotoxic and cardiotoxic effects, which stem from its inhibition of mitochondrial ATP synthase.

The elucidation of its impact on specific signaling pathways, such as the PPAR-γ-mTORC2-

autophagy axis, opens new avenues for understanding its pathophysiology and developing

potential therapeutic interventions. Further research is needed to establish regulatory limits for

citreoviridin in food and to develop effective strategies for the prevention and management of

citreoviridin-related illnesses. The detailed experimental protocols and quantitative data

presented in this guide provide a solid foundation for future investigations in this critical area of

toxicology and food safety.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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